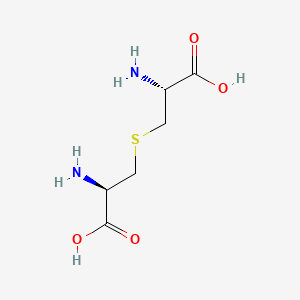
Candesartan Acyl-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Candesartan Acyl-Glucuronide is a metabolite of Candesartan . Candesartan is used alone or together with other medicines to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age .
Synthesis Analysis
The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . Current methodologies for addressing the formation of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) include the synthesis of reference standards of xenobiotic acyl-CoAs as an important tool in developing bioanalytical methods and for evaluating chemical reactivity .Molecular Structure Analysis
The molecular formula of Candesartan Acyl-Glucuronide is C30H28N6O9, and its molecular weight is 616.58 . The structure of acyl glucuronides and their reactivity have been studied extensively .Chemical Reactions Analysis
Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . Differences in reactivity were observed for the individual transacylation steps between the compound series .Applications De Recherche Scientifique
Mediator of Drug-Induced Toxicities
Acyl glucuronide (AG) metabolites, such as Candesartan Acyl-Glucuronide, have been studied for their role as potential mediators of drug-induced toxicities . These metabolites can interact with several biological systems and inhibit key enzymes and transporters . However, their role in drug-induced toxicities remains controversial due to difficulties in studying this group of reactive drug conjugates .
Bioactivation of Carboxylic Acid Drugs
Candesartan Acyl-Glucuronide is a product of the bioactivation of carboxylic acid drugs . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, which often circulate in plasma before being excreted in urine and bile .
Covalent Modification of Biological Molecules
Candesartan Acyl-Glucuronide exhibits a degree of electrophilicity that allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either through transacylation of nucleophilic centers on macromolecules or through glycation of protein residues .
4. Inhibition of Cytochrome P450 2C8 (CYP2C8) Candesartan Acyl-Glucuronide has been found to inhibit the CYP2C8-mediated metabolism of certain drugs, such as paclitaxel . This inhibition is stronger with Candesartan Acyl-Glucuronide than with other forms of Candesartan .
Potential Mediator of Drug-Drug Interactions
Due to its inhibitory effects on CYP2C8, Candesartan Acyl-Glucuronide could potentially mediate drug-drug interactions . For example, coadministration of Candesartan and CYP2C8 substrates, such as paclitaxel, could result in altered drug metabolism .
Active Transport into Hepatocytes
Candesartan Acyl-Glucuronide is actively transported into hepatocytes by organic anion-transporting polypeptides (OATPs) . This transport process is saturable and can be inhibited by other compounds .
Orientations Futures
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on further elucidating the role of these metabolites in drug toxicity and developing methods to predict their behavior in drug discovery .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Candesartan Acyl-Glucuronide involves the acylation of Candesartan with a suitable acylating agent followed by glucuronidation using a glucuronidation reagent.", "Starting Materials": [ "Candesartan", "Acylating agent", "Glucuronidation reagent", "Solvents" ], "Reaction": [ "Step 1: Candesartan is dissolved in a suitable solvent and reacted with an excess of acylating agent under reflux conditions.", "Step 2: The reaction mixture is cooled and the excess acylating agent is removed by filtration or extraction.", "Step 3: The resulting acylated Candesartan intermediate is dissolved in a suitable solvent and reacted with a glucuronidation reagent under mild conditions.", "Step 4: The reaction mixture is purified by chromatography or other suitable methods to obtain the final product, Candesartan Acyl-Glucuronide." ] } | |
Numéro CAS |
180603-77-4 |
Nom du produit |
Candesartan Acyl-Glucuronide |
Formule moléculaire |
C₃₀H₂₈N₆O₉ |
Poids moléculaire |
616.58 |
Synonymes |
1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







